Diethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridyl]-2-[(1,3-dioxo-2,3-dihydro-1H-2-isoindolyl)methyl]malonate
Overview
Description
Diethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridyl]-2-[(1,3-dioxo-2,3-dihydro-1H-2-isoindolyl)methyl]malonate is a complex organic compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups, as well as a malonate ester and an isoindoline-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridyl]-2-[(1,3-dioxo-2,3-dihydro-1H-2-isoindolyl)methyl]malonate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-5-(trifluoromethyl)pyridine and diethyl malonate.
Formation of the Malonate Derivative: Diethyl malonate is deprotonated using a strong base like sodium hydride in a solvent such as dimethylformamide. The resulting enolate is then alkylated with 3-chloro-5-(trifluoromethyl)pyridine to form the corresponding malonate derivative.
Introduction of the Isoindoline-1,3-dione Moiety: The malonate derivative is then reacted with isoindoline-1,3-dione under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridyl]-2-[(1,3-dioxo-2,3-dihydro-1H-2-isoindolyl)methyl]malonate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.
Major Products
Substitution: Various substituted pyridine derivatives.
Hydrolysis: Corresponding carboxylic acids.
Reduction: Reduced derivatives of the original compound.
Scientific Research Applications
Diethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridyl]-2-[(1,3-dioxo-2,3-dihydro-1H-2-isoindolyl)methyl]malonate has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals due to its complex structure and functional groups.
Materials Science: Possible applications in the development of new materials with unique properties.
Biological Studies: Investigating its interactions with biological molecules and potential as a bioactive compound.
Mechanism of Action
The mechanism of action of Diethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridyl]-2-[(1,3-dioxo-2,3-dihydro-1H-2-isoindolyl)methyl]malonate would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl and chlorine groups could enhance its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]malonate
- Diethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridyl]malonate
Uniqueness
Diethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridyl]-2-[(1,3-dioxo-2,3-dihydro-1H-2-isoindolyl)methyl]malonate is unique due to the presence of both the isoindoline-1,3-dione moiety and the trifluoromethyl group, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
diethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(1,3-dioxoisoindol-2-yl)methyl]propanedioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClF3N2O6/c1-3-33-19(31)21(20(32)34-4-2,16-15(23)9-12(10-27-16)22(24,25)26)11-28-17(29)13-7-5-6-8-14(13)18(28)30/h5-10H,3-4,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNGNZBFGEJCZSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CN1C(=O)C2=CC=CC=C2C1=O)(C3=C(C=C(C=N3)C(F)(F)F)Cl)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClF3N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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